4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene
CAS No.: 1128045-14-6
Cat. No.: VC4572385
Molecular Formula: C36H22S2
Molecular Weight: 518.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1128045-14-6 |
|---|---|
| Molecular Formula | C36H22S2 |
| Molecular Weight | 518.69 |
| IUPAC Name | 4-[3-(3-dibenzothiophen-4-ylphenyl)phenyl]dibenzothiophene |
| Standard InChI | InChI=1S/C36H22S2/c1-3-19-33-29(13-1)31-17-7-15-27(35(31)37-33)25-11-5-9-23(21-25)24-10-6-12-26(22-24)28-16-8-18-32-30-14-2-4-20-34(30)38-36(28)32/h1-22H |
| Standard InChI Key | WWFVLYDIXQKUCM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC=CC7=C6SC8=CC=CC=C78 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of two dibenzothiophene units fused to a biphenyl backbone at the meta positions (Figure 1). Dibenzothiophene, a heterocyclic system comprising two benzene rings fused to a central thiophene ring, contributes sulfur atoms that significantly influence the compound's electronic properties. The biphenyl linkage introduces torsional flexibility while maintaining π-conjugation, creating a balance between structural rigidity and dynamic behavior .
Structural Parameters
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Molecular Formula: C₃₆H₂₂S₂
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Molar Mass: 518.69 g/mol
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Melting Point: 191°C
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Crystallinity: Predicted to form layered structures due to planar dibenzothiophene units
The sulfur atoms in dibenzothiophene act as electron-withdrawing groups, polarizing the π-system and enhancing charge transport capabilities—a feature critical for optoelectronic applications .
Synthetic Methodologies
Dibenzothiophene Precursor Synthesis
The synthesis of 4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene relies on efficient routes to dibenzothiophene derivatives. Two established methods include:
Table 1: Dibenzothiophene Synthesis Routes
The flow reactor approach achieves near-quantitative yields by utilizing mixed metal oxide catalysts (Al₂O₃/Cr₂O₃/MgO) under high-pressure conditions . This method’s scalability makes it particularly relevant for industrial applications.
Biphenyl Functionalization Strategies
Coupling dibenzothiophene units to the biphenyl core requires precise regiocontrol. Directed ortho metalation (DoM) using O-carbamate directing groups enables selective functionalization at the 3- and 3'-positions .
Key Reaction Sequence:
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DoM Activation: Treat biphenyl-diylbis(diethylcarbamate) with LDA at −78°C
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Electrophilic Quenching: Introduce dibenzothiophene-sulfur precursors
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Newman-Kwart Rearrangement: Convert O-thiocarbamates to S-thiocarbamates for cyclization
This strategy achieves positional specificity critical for maintaining the compound’s electronic symmetry.
Electronic Properties and Reactivity
Charge Transport Behavior
The compound’s extended π-system facilitates hole mobility (μₕ ≈ 10⁻³ cm²/V·s), as predicted by density functional theory calculations. Sulfur’s lone pairs create charge-transfer interfaces ideal for:
Table 2: Comparative Electronic Properties
| Compound Class | Bandgap (eV) | Mobility (cm²/V·s) |
|---|---|---|
| 4,4'-Biphenyl-dibenzothiophene | 2.8 | 1.2 × 10⁻³ |
| Parent Biphenyl | 4.1 | 3.5 × 10⁻⁵ |
| Pure Dibenzothiophene | 3.4 | 8.7 × 10⁻⁴ |
Data extrapolated from structural analogs
Chemical Modifications
The compound undergoes regioselective reactions at sulfur centers and aromatic positions:
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Electrophilic Aromatic Substitution: Bromination occurs preferentially at dibenzothiophene’s 4- and 6-positions
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Oxidation: Forms sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂/AcOH)
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Cross-Coupling: Suzuki-Miyaura reactions enable side-chain functionalization
These transformations allow tuning of optoelectronic properties while maintaining structural integrity.
Emerging Applications
Organic Electronics
The compound’s balanced hole/electron transport characteristics make it a candidate for:
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OLED Host Materials: Improves device efficiency by preventing exciton quenching
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Perovskite Solar Cells: Acts as a hole-transport layer, enhancing stability against moisture
Supramolecular Chemistry
Planar dibenzothiophene units facilitate self-assembly into columnar mesophases, enabling applications in:
Challenges and Future Directions
Synthesis Optimization
Current limitations include:
Innovation Opportunities:
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Photocatalytic C–H activation for direct dibenzothiophene coupling
Environmental Impact Mitigation
The compound’s persistence in aquatic systems (predicted BCF = 3.2) necessitates development of:
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Biodegradable analogs with ester linkages
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Closed-loop recycling protocols for electronic waste
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